
1,3-Decanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Decanediol is an organic compound with the molecular formula C10H22O2. It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications. This compound is a colorless, viscous liquid that is sparingly soluble in water but soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Decanediol can be synthesized through several methods. One common approach involves the reduction of decanoic acid or its derivatives. For instance, decanoic acid can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound. Another method involves the hydroformylation of 1-decene followed by hydrogenation to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of decanoic acid esters. This process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Decanediol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce decanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form decane or other reduced products.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Decanoic acid, aldehydes, or ketones.
Reduction: Decane or other hydrocarbons.
Substitution: Halogenated decane derivatives.
Applications De Recherche Scientifique
1,3-Decanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and resins. Its diol functionality makes it suitable for producing polyesters and polyurethanes.
Biology: this compound is used in the study of biological nitrification inhibition. It has been shown to inhibit the activity of ammonia-oxidizing bacteria and archaea, making it useful in agricultural research to improve nitrogen use efficiency.
Medicine: It is explored for its potential antimicrobial properties and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of lubricants, plasticizers, and surfactants. It is also employed in the manufacture of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1,3-decanediol varies depending on its application. In the context of biological nitrification inhibition, this compound inhibits the activity of ammonia monooxygenase (AMO), an enzyme involved in the oxidation of ammonia to nitrite. This inhibition reduces the conversion of ammonia to nitrate, thereby improving nitrogen use efficiency in agricultural soils.
Comparaison Avec Des Composés Similaires
1,3-Decanediol can be compared with other aliphatic diols such as 1,2-decanediol, 1,4-butanediol, and 1,6-hexanediol.
1,2-Decanediol: Similar in structure but with hydroxyl groups on adjacent carbon atoms, making it more reactive in certain chemical reactions.
1,4-Butanediol: A shorter chain diol used extensively in the production of polyurethanes and as a solvent.
1,6-Hexanediol: Another medium-chain diol used in the synthesis of polyesters and polyurethanes, known for its flexibility and durability in polymer applications.
This compound is unique due to its specific hydroxyl group positioning, which imparts distinct chemical properties and reactivity compared to its isomers and other diols.
Propriétés
Numéro CAS |
6071-27-8 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
decane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3 |
Clé InChI |
ANWMPOLHSRXCNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


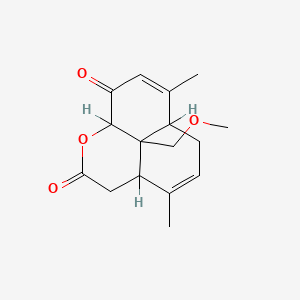

![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
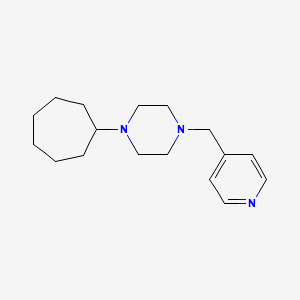
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)
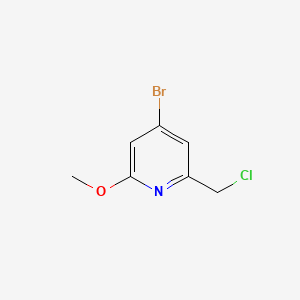
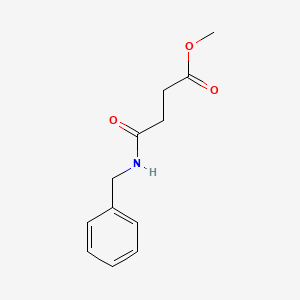
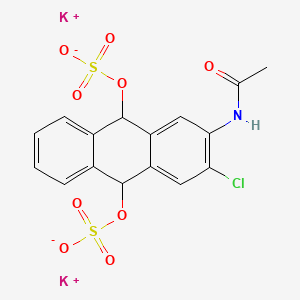
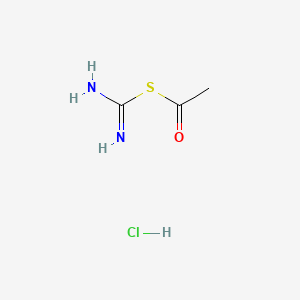
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)
